Pan-IAP Degradation Potency in MM.1S Cells
CST626 induces potent and pan-IAP degradation, with quantified DC50 values of 0.7 nM (XIAP), 2.4 nM (cIAP1), and 6.2 nM (cIAP2) after a 16-hour treatment in MM.1S multiple myeloma cells [1]. This pan-degradation profile is a direct differentiator. Monovalent IAP antagonists like CST530 are incapable of degrading XIAP or cIAP2 and only induce partial degradation of cIAP1 [1]. Similarly, CRBN-based IAP degraders (e.g., TD1092) exhibit a different degradation spectrum, often with less potent or selective degradation of cIAPs [2].
| Evidence Dimension | Degradation Potency (DC50, nM) |
|---|---|
| Target Compound Data | XIAP: 0.7 nM; cIAP1: 2.4 nM; cIAP2: 6.2 nM |
| Comparator Or Baseline | CST530 (IAP Antagonist): No degradation of XIAP or cIAP2; cIAP1 partial degradation only. TD1092 (CRBN-based): Selective degradation profile, lacks potent pan-IAP activity. |
| Quantified Difference | Qualitative difference in degradation profile; CST626 achieves potent, pan-IAP degradation not observed with comparators. |
| Conditions | MM.1S cells, 16-hour treatment, Western blot quantification |
Why This Matters
This data quantifies CST626's unique ability to potently degrade all three major IAPs simultaneously, a property essential for research requiring complete IAP pathway inactivation.
- [1] Ng YLD, Bricelj A, Jansen JA, Murgai A, Peter K, Donovan KA, Gütschow M, Krönke J, Steinebach C, Sosič I. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. J Med Chem. 2023;66(7):4703-4733. (Data from Figure 4) View Source
- [2] Ha JD, et al. Discovery of pan-IAP degraders via a CRBN recruiting mechanism. Eur J Med Chem. 2022. View Source
